3-(4-Bromo-1H-pyrazol-3-yl)piperidine
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Overview
Description
3-(4-Bromo-1H-pyrazol-3-yl)piperidine: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a piperidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions are carefully controlled to ensure the selective bromination of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazole derivative with a new substituent replacing the bromine atom.
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the pyrazole ring play crucial roles in binding to the target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and bromine atom.
3-(4-Bromo-1H-pyrazol-1-yl)piperidine: A structural isomer with the bromine atom at a different position.
4-Bromo-5-cyano-1-methyl-1H-pyrazole: Another pyrazole derivative with additional functional groups.
Uniqueness
3-(4-Bromo-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which provide a versatile scaffold for further chemical modifications. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
3-(4-bromo-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
RGITWBUSMWZSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)Br |
Origin of Product |
United States |
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